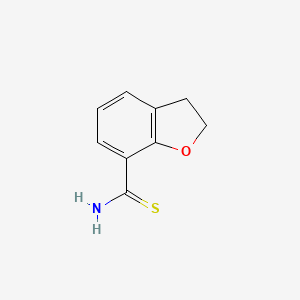

2,3-Dihydro-1-benzofuran-7-carbothioamide

Description

Significance of the Benzofuran (B130515) and 2,3-Dihydrobenzofuran (B1216630) Core in Organic and Medicinal Chemistry

The benzofuran scaffold, a heterocyclic structure composed of fused benzene (B151609) and furan (B31954) rings, and its reduced form, 2,3-dihydrobenzofuran, are recognized as "privileged structures" in drug discovery. taylorandfrancis.comnih.gov This designation stems from their recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities. rsc.orgrsc.orgacs.orgcnr.it The structural rigidity and electronic properties of these cores make them ideal platforms for the development of new therapeutic agents. nih.gov

Natural products containing the benzofuran or 2,3-dihydrobenzofuran moiety are found extensively in higher plants and fungi. rsc.orgresearchgate.net These natural compounds have inspired the synthesis of numerous derivatives. The versatility of these scaffolds allows for substitutions at various positions, leading to new molecules with potentially enhanced therapeutic value. nih.gov Consequently, synthetic chemists have developed numerous innovative methods for constructing these heterocyclic systems. cnr.itnih.govorganic-chemistry.org

The range of pharmacological effects associated with these cores is remarkably broad, encompassing anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. taylorandfrancis.comrsc.orgresearchgate.netresearchgate.net This diverse bioactivity has made benzofuran and 2,3-dihydrobenzofuran derivatives a subject of intense research in medicinal chemistry. rsc.orgresearchgate.net

| Compound Class | Core Structure | Reported Biological Activities |

| Natural Products (e.g., Rocaglamide, Phalarine) | 2,3-Dihydrobenzofuran | Anticancer, Insecticidal researchgate.netresearchgate.net |

| Synthetic Derivatives | Benzofuran | Antimicrobial, Anti-inflammatory, Antitumor taylorandfrancis.comresearchgate.net |

| Synthetic Derivatives | 2,3-Dihydrobenzofuran | PARP-1 Inhibition, Cannabinoid Receptor 2 Agonism nih.govnih.govnih.gov |

| Hybrid Molecules (e.g., Benzofuran-chalcone) | Benzofuran | Anticancer rsc.orgnih.gov |

This table provides a generalized overview of activities associated with the specified core structures.

Overview of the Carbothioamide Functional Group and its Chemical Relevance

The carbothioamide group, also known as the thioamide group (-C(=S)NH₂), is a sulfur analog of the carboxamide group. This functional group is a key structural feature in numerous biologically active compounds. nih.gov The substitution of the carbonyl oxygen with a sulfur atom significantly alters the group's electronic and steric properties, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Thioamides, including compounds with a hydrazinecarbothioamide or thiosemicarbazone structure, are recognized for a wide spectrum of chemotherapeutic activities. nih.govnih.gov These include anticancer, antiviral, antibacterial, and antifungal effects. nih.govnih.gov The sulfur atom in the carbothioamide group is a soft donor and can act as a potent metal-chelating agent, a property that is believed to contribute to the mechanism of action for some of its biological effects, such as enzyme inhibition. nih.govmdpi.com

The synthesis of molecules containing the carbothioamide functional group is well-established, often involving the reaction of nitriles with hydrogen sulfide (B99878) or the thionation of amides using reagents like Lawesson's reagent. Hydrazinecarbothioamide derivatives are typically synthesized from thiosemicarbazide (B42300) and an appropriate aldehyde or ketone. nih.govajol.info The versatility of the carbothioamide group makes it a valuable component in the design of novel therapeutic agents. nih.govnih.gov

| Compound Class | Structural Feature | Reported Biological Activities |

| Pyrazoline Derivatives | Carbothioamide/Carboxamide | Anticancer, Antibacterial, Antifungal nih.govacs.org |

| Thiosemicarbazones | Hydrazinecarbothioamide | Anticancer, Antiviral, Antibacterial nih.govmdpi.com |

| Adamantane Derivatives | Hydrazine-1-carbothioamide | Urease Inhibition, Antiproliferative nih.gov |

| Substituted Thiobiureas | RNHCSNHR | Precursors for various heterocyclic systems arkat-usa.org |

This table highlights compound classes that incorporate the carbothioamide or related functional groups and their associated biological activities.

Current Research Landscape and Gaps Pertaining to 2,3-Dihydro-1-benzofuran-7-carbothioamide

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound This compound . There are no published studies detailing its synthesis, characterization, or biological evaluation.

However, extensive research has been conducted on its direct oxygen analog, 2,3-Dihydro-1-benzofuran-7-carboxamide . A 2014 study described the design, synthesis, and evaluation of a series of novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme involved in DNA repair and a target for cancer therapy. nih.govnih.gov

In this study, the parent 2,3-dihydrobenzofuran-7-carboxamide (referred to as compound 3 in the study) was identified as a lead compound with moderate PARP-1 inhibitory activity. nih.govnih.gov Further modifications of this scaffold led to the development of significantly more potent inhibitors. nih.govnih.gov

| Compound | Target | IC₅₀ (μM) | Reference |

| 2,3-Dihydro-1-benzofuran-7-carboxamide | PARP-1 | 9.45 | nih.govnih.gov |

| (2Z)-2-(3,4-Dihydroxybenzylidene)-7-(piperidine-1-carbonyl)-2,3-dihydro-1-benzofuran-3-one | PARP-1 | 0.531 | nih.govnih.gov |

| 7-{[4-(Morpholin-4-yl)phenyl]carbonyl}-2,3-dihydro-1-benzofuran-3(2H)-one | PARP-1 | 0.079 | nih.govnih.gov |

This table presents PARP-1 inhibitory data for the carboxamide analog of the title compound and its more potent derivatives, demonstrating the utility of the 2,3-dihydrobenzofuran-7-carboxamide scaffold.

The proven biological activity of the 2,3-dihydrobenzofuran-7-carboxamide scaffold strongly suggests that its thioamide counterpart, this compound, is a promising candidate for chemical and pharmacological investigation. The replacement of the carboxamide's oxygen with sulfur could lead to novel interactions with biological targets, potentially altering potency, selectivity, or metabolic stability. The absence of any research on this specific thioamide highlights a clear and unexploited opportunity within medicinal chemistry. Future research should focus on the synthesis of this compound and its derivatives, followed by their evaluation as potential enzyme inhibitors (such as PARP-1) or as agents targeting other pathways where the constituent scaffolds have shown activity.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carbothioamide |

InChI |

InChI=1S/C9H9NOS/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3H,4-5H2,(H2,10,12) |

InChI Key |

GRECTGKJSRYAHU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC=C2C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1 Benzofuran 7 Carbothioamide

Strategies for the Construction of the 2,3-Dihydro-1-benzofuran Core

The 2,3-dihydrobenzofuran (B1216630) nucleus is a prevalent scaffold in numerous biologically active compounds and natural products. nih.govtandfonline.com Its synthesis has attracted considerable attention, leading to a variety of innovative and efficient methods for its construction. nih.govtandfonline.com These strategies can be broadly categorized into cyclization reactions and transition-metal-catalyzed approaches.

Cyclization Reactions for Dihydrobenzofuran Formation

Cyclization reactions represent a fundamental approach to forming the dihydrobenzofuran ring system. These methods often involve the intramolecular formation of a C-O or C-C bond to close the five-membered heterocyclic ring.

One common strategy involves the acid-catalyzed cyclization of appropriate precursors. For instance, Brønsted acids like polyphosphoric acid (PPA) can mediate the transformation of ortho-allyl or ortho-prenyl phenols into the desired dihydrobenzofuran derivatives. nih.gov The reaction proceeds through the activation of the phenolic oxygen by the acid, followed by a nucleophilic annulation. nih.gov Similarly, trifluoromethanesulfonic acid (TfOH) has been used to catalyze [4+1] annulation reactions between p-quinone methides and α-aryl diazoacetates to furnish the dihydrobenzofuran skeleton. nih.gov

Visible light-mediated photocatalytic reactions have also emerged as a modern tool for dihydrobenzofuran synthesis. nih.gov These methods can proceed under mild conditions, often utilizing base catalysis to facilitate O-H insertion and subsequent cyclization of substrates like diazo compounds and substituted para-quinones. nih.gov Furthermore, certain cyclizations can proceed without any catalyst at all, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides. nih.gov The dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various nucleophiles is another powerful strategy for constructing polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov

Transition-Metal Catalyzed Approaches to the Dihydrobenzofuran Scaffold

Transition-metal catalysis offers a versatile and powerful platform for synthesizing the 2,3-dihydrobenzofuran scaffold, enabling reactions with high efficiency and selectivity. nih.govrsc.org A wide array of metals, including palladium (Pd), rhodium (Rh), copper (Cu), iron (Fe), nickel (Ni), and iridium (Ir), have been successfully employed. nih.govrsc.org

Palladium-catalyzed reactions are particularly prominent. For example, intramolecular C(sp³)–H and C(sp²)–H bond coupling of alkyl phenyl ethers can furnish dihydrobenzofuran derivatives. nih.govrsc.org Another significant palladium-catalyzed method is the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which can provide chiral substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org

Rhodium catalysis has been utilized for the C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with coupling partners like 1,3-dienes or alkylidenecyclopropanes. rsc.orgorganic-chemistry.org Copper-catalyzed methods include the intramolecular reaction of aryl pinacol (B44631) boronic esters to yield chiral dihydrobenzofuran-3-ols. nih.govrsc.org Additionally, dual-catalysis systems, such as those employing both iron and copper, have been developed for the synthesis of this scaffold from substituted phenylethan-2'-ols. nih.govrsc.org

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C(sp³)–H and C(sp²)–H coupling | Alkyl phenyl ethers | nih.gov, rsc.org |

| Palladium (Pd) | Heck/Tsuji-Trost Reaction | o-Bromophenols and 1,3-dienes | organic-chemistry.org |

| Rhodium (Rh) | C-H activation/[3+2] Annulation | N-Phenoxyacetamides and 1,3-dienes | organic-chemistry.org |

| Copper (Cu) | Intramolecular Cyclization | Aryl pinacol boronic esters | nih.gov, rsc.org |

| Iron (Fe) | Claisen Rearrangement | Allyl aryl ethers | nih.gov, rsc.org |

| Nickel (Ni) | Asymmetric Cyclization | ortho-Substituted aryl halides | nih.gov, rsc.org |

Established Synthetic Routes to Substituted 2,3-Dihydrobenzofurans

Specific substitution patterns on the 2,3-dihydrobenzofuran ring can be achieved through tailored synthetic routes. A notable example is the synthesis of precursors for 2,3-dihydrobenzofuran-7-carboxamides, which provides the core structure for the title compound. nih.gov One such route begins with 2-methyl-3-nitrophenol. The synthesis involves O-allylation of the phenolic hydroxyl group, followed by a Claisen rearrangement to install the allyl group at the C2 position of the phenol. Subsequent protection of the new phenolic group, oxidative cleavage of the allyl double bond to an aldehyde, and then oxidation to a carboxylic acid sets the stage for cyclization. Ring closure via an intramolecular Williamson ether synthesis, followed by reduction of the nitro group and subsequent functional group manipulations, ultimately yields the 7-carboxy-2,3-dihydrobenzofuran scaffold. nih.gov

Another versatile method for producing 3-substituted 2,3-dihydrobenzofurans involves the in situ generation of ortho-quinone methide intermediates. acs.org Starting from 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036), fluoride-induced desilylation triggers the formation of the reactive o-quinone methide. This intermediate can then undergo a Michael addition with a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles, followed by an intramolecular 5-exo-tet cyclization that eliminates a bromide anion to furnish the final product. acs.org

Introduction and Derivatization of the 7-Carbothioamide Moiety

The synthesis of 2,3-Dihydro-1-benzofuran-7-carbothioamide itself is not extensively documented, but its preparation can be logically deduced from the synthesis of its carboxamide analog and standard thioamidation methods.

Methods for Selective Thioamide Formation at the C-7 Position

The most direct pathway to the 7-carbothioamide is through the thionation of the corresponding 7-carboxamide. The precursor, 2,3-dihydro-1-benzofuran-7-carboxamide, can be synthesized from 2,3-dihydro-1-benzofuran-7-carboxylic acid via standard amide coupling reactions. nih.gov The subsequent conversion of the amide to a thioamide is a well-established transformation in organic synthesis. nih.govorganic-chemistry.org

This is typically achieved using a variety of thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is one of the most common and effective reagents for this purpose. organic-chemistry.org Other reagents such as phosphorus pentasulfide (P₄S₁₀) or the combination of PSCl₃/H₂O/Et₃N can also be employed. organic-chemistry.org The reaction involves the replacement of the carbonyl oxygen of the amide with a sulfur atom.

| Reagent | Formula | Typical Conditions | Reference |

|---|---|---|---|

| Lawesson's Reagent | [CH₃OC₆H₄P(S)S]₂ | Reflux in toluene (B28343) or THF | organic-chemistry.org |

| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine (B92270) or other high-boiling solvents | organic-chemistry.org |

| Ammonium Phosphorodithioate | (NH₄)₃PS₂O₂ | Solvent-free or in suitable solvent | organic-chemistry.org |

| PSCl₃/H₂O/Et₃N | - | Solventless, microwave irradiation | organic-chemistry.org |

Alternative routes could involve the conversion of a 7-cyano-2,3-dihydro-1-benzofuran intermediate with a sulfur source like hydrogen sulfide (B99878) or thioacetic acid. organic-chemistry.org Furthermore, three-component reactions, such as the Kindler thioamide synthesis, could potentially be adapted, using 2,3-dihydro-1-benzofuran-7-carbaldehyde, an amine, and elemental sulfur. organic-chemistry.org

Functional Group Interconversions and Modifications of the Carbothioamide

The carbothioamide group is a versatile functional moiety that can participate in a variety of chemical transformations, making it a useful intermediate for further molecular diversification. nih.gov The thioamide function can serve as a key building block in the synthesis of various heterocyclic compounds. nih.gov

One of the most common reactions of thioamides is their use in the synthesis of thiazoles. For example, reaction of the 7-carbothioamide with α-haloketones would likely proceed via a Hantzsch-type synthesis to yield a 7-(thiazol-2-yl)-2,3-dihydro-1-benzofuran derivative. The thioamide can also be S-alkylated with alkyl halides to form thioimidate salts, which are themselves reactive intermediates.

Other potential transformations of the thioamide group include its reduction to an aminomethyl group (CH₂NH₂) using reducing agents like lithium aluminum hydride. Conversely, the thioamide can be hydrolyzed back to the corresponding carboxamide or carboxylic acid under acidic or basic conditions. These interconversions highlight the synthetic utility of the carbothioamide group as a handle for introducing further structural diversity into the 2,3-dihydro-1-benzofuran scaffold.

Strategies for Substituent Introduction on the Dihydrofuran Ring and Benzene (B151609) Moiety

The functionalization of the 2,3-dihydrobenzofuran scaffold is crucial for modulating its chemical and biological properties. Substituents can be introduced on both the dihydrofuran ring and the benzene moiety through various synthetic strategies. While the direct synthesis of the 7-carbothioamide functional group is a specific transformation, the broader strategies for substitution on the core structure are well-documented for analogous compounds like 2,3-dihydrobenzofuran-7-carboxamides. nih.govnih.gov

Dihydrofuran Ring Substitution:

The dihydrofuran ring, particularly at the C2 and C3 positions, is a common site for modification.

Substitution at the C2-position: The electrophilic nature of the C2 position in certain intermediates allows for the introduction of various substituents. For instance, in the synthesis of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, the C2 position is accessible for modifications. nih.govnih.gov Condensation reactions with aldehydes can introduce benzylidene groups, which can be further functionalized. This approach has led to potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), where various heterocyclic groups were attached to a benzylidene moiety at C2. nih.gov

Substitution at the C3-position: Fluoride-induced desilylation of precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate generates o-quinone methide intermediates. These intermediates can undergo Michael addition with a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles to introduce substituents at the C3 position in a regioselective manner. organic-chemistry.org

Benzene Moiety Substitution:

Introducing substituents onto the benzene ring typically involves starting with an already substituted precursor, such as a substituted salicylic (B10762653) acid, before the dihydrobenzofuran ring system is constructed. nih.gov

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the 2,3-dihydrobenzofuran-7-carboxamide (B140375) ring tends to favor the 5-position. nih.gov

Synthesis from Substituted Precursors: A more controlled method involves using a pre-functionalized starting material. For example, to synthesize a 4-amino-2-methyl-DHBF-7-carboxamide, 4-nitrosalicylic acid is used as the precursor. The nitro group acts as a placeholder for the amino group and is reduced in a later step. This strategy circumvents issues with direct substitution and competing side reactions. nih.gov The synthesis of various substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives often begins with corresponding substituted salicylic acids, which are then converted through steps like O-allylation and Claisen rearrangement to build the dihydrofuran ring. nih.gov

The following table summarizes key strategies for introducing substituents on the 2,3-dihydrobenzofuran core.

| Ring System | Position | Strategy | Precursor/Intermediate | Reagents | Outcome |

| Dihydrofuran | C2 | Condensation | 2,3-Dihydrobenzofuran-3(2H)-one | Substituted Aldehydes | Introduction of benzylidene groups |

| Dihydrofuran | C3 | Michael Addition | o-Quinone Methide | C, N, O, S Nucleophiles | Regioselective introduction of various functional groups organic-chemistry.org |

| Benzene | C4, C5, C6 | Synthesis from Precursor | Substituted Salicylic Acids | N/A | Controlled introduction of groups like amino, methyl, etc. nih.gov |

| Benzene | C5 | Electrophilic Substitution | 2,3-Dihydrobenzofuran-7-carboxamide | Electrophiles (e.g., Nitrating agents) | Substitution primarily at the 5-position nih.gov |

Advanced Synthetic Techniques and Stereoselective Synthesis

Asymmetric Synthesis Approaches for Chiral Dihydrobenzofuran Systems

The C2 and C3 positions of the dihydrofuran ring are prochiral sp³ carbons, meaning that substituted 2,3-dihydrobenzofurans can exist as stereoisomers. nih.govcnr.it The development of asymmetric synthesis methods to control the stereochemistry at these centers is critical for accessing enantiomerically pure compounds.

Several catalytic asymmetric methods have been developed to construct chiral dihydrobenzofuran cores:

[3+2] Cycloaddition Reactions: Chiral phosphoric acids have been used to catalyze the asymmetric [3+2] cycloaddition of quinones with ene- and thioene-carbamates, yielding 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities. researchgate.net Another approach involves the intermolecular asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides, enabled by a chiral Cu(I)/Phosferrox catalyst, which produces chiral nih.govresearchgate.net-fused hydrobenzofurans with four contiguous stereocenters. nih.gov

Domino Annulation: A strategy for preparing functionalized 2,3-dihydrobenzofuran derivatives involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This method provides impressive chemical yields and diastereoselectivity. rsc.org The use of N-phosphonyl imines in what is termed Group-Assisted Purification (GAP) chemistry facilitates the synthesis and purification of these chiral products. researchgate.netrsc.org

Silver-Catalyzed Condensation: Chiral 2,3-dihydrobenzofurans can be prepared diastereoselectively through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, catalyzed by Ag(I) complexes in the presence of a fluoride (B91410) source. Utilizing chiral catalysts in this system allows for an enantioselective synthesis. nih.gov

Palladium-Catalyzed Reactions: A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and various 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

The table below highlights some of the developed asymmetric approaches.

| Asymmetric Method | Catalyst/Reagent | Reactants | Key Feature |

| [3+2] Cycloaddition | Chiral Phosphoric Acid | Quinones and Ene-carbamates | Dearomative annulation to form 3-amino-2,3-dihydrobenzofurans. researchgate.net |

| 1,3-Dipolar Cycloaddition | Chiral Cu(I)/Phosferrox | 2-Nitrobenzofurans and Azomethine Ylides | Dearomative cycloaddition yielding fused systems with four stereocenters. nih.gov |

| Domino Annulation | Cs₂CO₃ / Chiral Salicyl N-phosphonyl imines | Salicyl N-phosphonyl imines and Bromo malonates | Group-Assisted Purification (GAP) chemistry simplifies product isolation. researchgate.netrsc.org |

| Condensation | Chiral Ag(I) complexes | Aromatic Aldehydes and 2,3-Dihydrobenzoxasilepines | Diastereo- and enantioselective synthesis of pterocarpan (B192222) analogues. nih.gov |

| Heck/Tsuji-Trost Reaction | Pd / TY-Phos ligand | o-Bromophenols and 1,3-Dienes | Excellent regio- and enantiocontrol for substituted dihydrobenzofurans. organic-chemistry.org |

Directed C-H Functionalization Strategies for Regioselective Synthesis

Directed C-H functionalization has emerged as a powerful and efficient strategy for the synthesis of complex molecules by allowing for the selective reaction at specific C-H bonds, which are typically unreactive. nih.gov This approach offers a more atom- and step-economical alternative to traditional methods that require pre-functionalized substrates.

For the synthesis of 2,3-dihydrobenzofurans, C-H functionalization strategies often focus on forming the C-O or C-C bonds necessary for constructing the heterocyclic ring.

Sequential C-H Functionalization: An elegant enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved using two sequential C-H functionalization reactions. The process begins with a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization to form the dihydrofuran ring. nih.govemory.edu This sequence allows for the creation of highly functionalized and chiral products.

Rhodium(III)-Catalyzed C-H Activation: A redox-neutral [3+2] annulation has been developed using a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes. This method demonstrates good substrate compatibility and has been applied to an asymmetric synthesis. organic-chemistry.org

Direct Intramolecular Aryl C-H Bond Functionalization: Dihydrobenzofurans can be assembled via a direct aryl C-O bond formation under mild conditions. nih.gov This method involves the cyclization of tethered heteroatoms onto C-H bonds. One approach uses diaryliodonium derivatives as intermediates, which, in the presence of a copper catalyst, undergo rapid oxidative insertion into the C-I bond, followed by reductive elimination to yield the dihydrobenzofuran product. nih.gov The presence of a directing group, such as a methoxy (B1213986) group on the benzene ring, can facilitate this transformation. nih.gov

These advanced methods provide regioselective control for the synthesis and functionalization of the 2,3-dihydrobenzofuran scaffold.

| Strategy | Catalyst | Key Transformation | Directing Group/Precursor |

| Sequential C-H Functionalization | Rhodium, then Palladium | Intermolecular C-H insertion, then C-H activation/C-O cyclization | N/A nih.govemory.edu |

| [3+2] Annulation | Rhodium(III) | C-H activation of N-phenoxyacetamide and carbooxygenation | N-Phenoxyacetamide organic-chemistry.org |

| Direct C-O Bond Formation | Copper(II) | Intramolecular aryl C-H functionalization | Diaryliodonium intermediates nih.gov |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Spectroscopic Probes for Detailed Structural Elucidation

High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable for the definitive structural confirmation of 2,3-Dihydro-1-benzofuran-7-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular information about the chemical environment of each atom. In the ¹H NMR spectrum of the related precursor, 2,3-dihydro-1-benzofuran-7-carboxylic acid, characteristic signals for the dihydrofuran ring protons are typically observed as triplets, while the aromatic protons appear in the downfield region. For this compound, the presence of the carbothioamide group would introduce distinct shifts and potentially new signals corresponding to the -NH₂ protons.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The spectrum would be expected to show distinct signals for the aliphatic carbons of the dihydrofuran ring (C2 and C3), the aromatic carbons of the benzene (B151609) ring, and a characteristic downfield signal for the thioamide carbon (C=S), which is typically found in a unique region compared to its carboxamide analog. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unequivocally assign all proton and carbon signals by mapping their connectivity through bonds. asianpubs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₉H₉NOS. The fragmentation pattern observed under techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS/MS) would offer further structural validation by revealing characteristic fragment ions resulting from the cleavage of the dihydrobenzofuran ring or the carbothioamide group.

| Technique | Observed Feature | Expected Chemical Shift/Value | Structural Assignment |

|---|---|---|---|

| ¹H NMR | Triplet | ~3.2 ppm | C3-H₂ |

| ¹H NMR | Triplet | ~4.6 ppm | C2-H₂ |

| ¹H NMR | Multiplets | ~6.9-7.6 ppm | Aromatic Protons (C4-H, C5-H, C6-H) |

| ¹H NMR | Broad Singlet | Variable | -CSNH₂ |

| ¹³C NMR | Aliphatic Carbon | ~29 ppm | C3 |

| ¹³C NMR | Aliphatic Carbon | ~71 ppm | C2 |

| ¹³C NMR | Aromatic Carbons | ~110-160 ppm | Benzene Ring Carbons |

| ¹³C NMR | Thioamide Carbon | ~200 ppm | C=S |

| HRMS | Molecular Ion Peak [M+H]⁺ | Calculated m/z | C₉H₁₀NOS⁺ |

X-ray Crystallography for Crystalline Structure and Intermolecular Interactions

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. For a novel benzofuran (B130515) derivative, single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsional angles. asianpubs.org This data confirms the planarity of the benzofuran ring system and the geometry of the carbothioamide substituent.

Crucially, this technique elucidates the nature of intermolecular interactions that stabilize the crystal lattice. In the solid state, molecules of this compound would likely engage in hydrogen bonding via the N-H protons of the thioamide group and the sulfur atom acting as a hydrogen bond acceptor. These interactions, along with potential π-π stacking between the aromatic rings of adjacent molecules, dictate the crystal packing arrangement and influence the material's physical properties. asianpubs.org Analysis of the crystal structure of related benzofuran derivatives has shown the importance of such non-covalent interactions in forming stable supramolecular architectures. asianpubs.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å |

| Key Interactions | Hydrogen Bonding, C-H···π interactions |

Advanced Analytical Techniques for Compound Verification and Purity Assessment

Beyond initial structural elucidation, a suite of analytical techniques is employed to verify the compound's identity and assess its purity, which is critical for any subsequent use.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the synthesized compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. Coupling HPLC with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS) allows for simultaneous purity assessment and identity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-O stretching of the ether, and the distinctive C=S stretching of the thioamide group.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. A close correlation between the experimentally determined percentages and the calculated values for the molecular formula C₉H₉NOS serves as a fundamental confirmation of the compound's elemental integrity and purity.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1 Benzofuran 7 Carbothioamide

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of molecules. For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT has been a popular method for its balance of computational cost and accuracy.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic properties of 2,3-Dihydro-1-benzofuran-7-carbothioamide can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's chemical reactivity and kinetic stability.

In studies of similar benzofuran (B130515) derivatives, the HOMO is often located over the benzofuran ring system, while the LUMO's position can be influenced by the nature of the substituents. For this compound, the carbothioamide group, with its sulfur and nitrogen atoms, would be expected to significantly influence the electronic distribution and the energies of the frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. jetir.org

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insight into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For related benzofuran compounds, these descriptors have been used to quantify their reactivity and potential as reactants in various chemical transformations. materialsciencejournal.orgphyschemres.org

Table 1: Representative Global Reactivity Descriptors for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid)

| Descriptor | Value (eV) |

| HOMO Energy | -6.215 |

| LUMO Energy | -2.026 |

| Energy Gap (ΔE) | 4.189 |

| Electronegativity (χ) | 4.1205 |

| Chemical Hardness (η) | 2.0945 |

| Global Electrophilicity Index (ω) | 4.055 |

Data is for 7-methoxy-benzofuran-2-carboxylic acid, a related benzofuran derivative, and is intended to be illustrative of the types of values that would be calculated for this compound. jetir.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is key to its function and interactions. Computational methods are used to find the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. For the 2,3-dihydrobenzofuran core, the five-membered dihydrofuran ring is not planar and can adopt various puckered conformations. The orientation of the carbothioamide group at the 7-position relative to the benzofuran ring is also critical. arxiv.org

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles of the optimized geometry. materialsciencejournal.org These calculated parameters for related benzofuran structures have shown good agreement with experimental data where available. researchgate.net For this compound, such calculations would reveal the most stable spatial arrangement of the atoms, which is crucial for understanding its potential interactions with biological targets.

Table 2: Selected Optimized Geometric Parameters for a Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C7-C14 | 1.466 Å |

| Bond Length | C14-O15 | 1.216 Å |

| Bond Length | C14-O16 | 1.359 Å |

| Bond Angle | C6-C7-C14 | 120.3° |

| Bond Angle | C8-C7-C14 | 119.4° |

Data is for 1-benzofuran-2-carboxylic acid, a related benzofuran derivative, and is intended to be illustrative of the types of values that would be calculated for this compound. researchgate.net

Prediction and Validation of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). For benzofuran derivatives, DFT calculations have been used to compute these properties, which can then be compared with experimental spectra for validation of the computational model. jetir.orgresearchgate.net The calculated vibrational frequencies for 7-methoxy-benzofuran-2-carboxylic acid, for instance, have shown excellent agreement with experimental FT-IR values. jetir.org Similar calculations for this compound would allow for the theoretical prediction of its spectral signature.

Molecular Dynamics and Molecular Modeling Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. escholarship.org For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes it can adopt and the energy barriers between them.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. After docking a ligand into a protein's binding site, an MD simulation can reveal how the ligand and protein adjust to each other over time, providing a more realistic picture of the binding event. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's structure and properties.

For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogs with variations in their structure and measuring their biological activity. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity. physchemres.orgresearchgate.net Such a model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Ligand-Target Interaction Analysis and Binding Mode Prediction using Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

For this compound, a docking study would involve computationally placing the molecule into the binding site of a target protein. The docking algorithm would then explore different possible binding poses and score them based on how well they fit into the binding site and the predicted strength of their interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov The results of a docking study can provide valuable insights into the key interactions that are important for binding and can guide the design of new molecules with improved affinity and selectivity.

Table 3: Representative Docking Scores for Benzofuran-1,2,3-triazole Hybrids Targeting EGFR

| Compound | Docking Score (kcal/mol) |

| BENZ-0454 | -10.2 |

| BENZ-0143 | -10.0 |

| BENZ-1292 | -9.9 |

| BENZ-0335 | -9.8 |

| BENZ-0332 | -9.7 |

Data is for benzofuran-1,2,3-triazole hybrids, a class of related benzofuran derivatives, targeting the Epidermal Growth Factor Receptor (EGFR). These values are illustrative of the types of docking scores that could be obtained for this compound against a specific target. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations on Biological Targets Non Clinical Focus

Modulation of Enzyme Activity by 2,3-Dihydro-1-benzofuran-7-carbothioamide Derivatives

The 2,3-dihydro-1-benzofuran core has been the subject of extensive research, leading to the development of potent enzyme inhibitors. By modifying the substituents on the benzofuran (B130515) ring and at the 7-position, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds against several key enzymes.

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide have been synthesized and assessed as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). A structure-based design approach identified the 2,3-dihydrobenzofuran-7-carboxamide scaffold as a promising starting point for PARP-1 inhibitors. The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide itself, displayed moderate activity with an IC50 value of 9.45 μM. nih.govnih.gov

Further modifications, particularly at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core, led to significant improvements in potency. The introduction of substituted benzylidene groups at this position was found to be particularly effective. For instance, a 3',4'-dihydroxybenzylidene substitution resulted in a 30-fold increase in potency (IC50 = 0.531 μM). nih.gov The attachment of various heterocycles to the 4'-hydroxyl or 4'-amino group of the benzylidene moiety further enhanced the inhibitory activity, with IC50 values dropping into the nanomolar range (from 0.718 to 0.079 μM). nih.govnih.gov

Crystal structures of some of these inhibitors bound to a multidomain PARP-1 structure have provided insights into their mechanism of action, revealing key interactions within the NAD+ binding site. nih.govnih.gov This structural information is crucial for the further development of these inhibitors.

Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

| Compound | Core Structure | 2-Position Substituent | IC50 (μM) |

|---|---|---|---|

| 3 | 2,3-Dihydrobenzofuran-7-carboxamide | - | 9.45 |

| 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | - | 16.2 |

| 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 3',4'-Dihydroxybenzylidene | 0.531 |

| 66 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Benzylidene with heterocycle at 4'-position | 0.079 - 0.718 |

| 67 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Benzylidene with heterocycle at 4'-position | 0.079 - 0.718 |

| 68 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Benzylidene with heterocycle at 4'-position | 0.079 - 0.718 |

| 70 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Benzylidene with heterocycle at 4'-position | 0.079 - 0.718 |

| 72 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Benzylidene with heterocycle at 4'-position | 0.079 - 0.718 |

| 73 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Benzylidene with heterocycle at 4'-position | 0.079 - 0.718 |

As of the current date, a thorough review of the scientific literature did not yield specific research findings on the inhibition of Cyclin-Dependent Kinase 8 (CDK8) by this compound or its closely related derivatives.

Benzofuran derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. While research on the specific 7-carbothioamide derivative is limited, studies on related benzofuran structures provide valuable SAR insights. For instance, a series of new cyanobenzofuran derivatives were synthesized and evaluated for their EGFR tyrosine kinase (TK) inhibitory activity. nih.gov

Several of these compounds demonstrated potent inhibition of EGFR, with IC50 values comparable to the reference drug gefitinib (B1684475) (IC50 = 0.90 µM). nih.gov Notably, compounds with specific substitutions on the benzofuran scaffold exhibited strong inhibitory activities, with IC50 values ranging from 0.81 to 1.12 µM. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR TK. nih.gov

Table 2: EGFR Kinase Inhibitory Activity of Cyanobenzofuran Derivatives

| Compound | IC50 (µM) |

|---|---|

| 2 | 1.09 |

| 3 | 0.93 |

| 10 | 1.12 |

| 11 | 0.81 |

| Gefitinib (Reference) | 0.90 |

Receptor Ligand Interactions and Associated Agonism/Antagonism Mechanisms

The 2,3-dihydro-1-benzofuran scaffold has also proven to be a valuable template for the design of potent and selective receptor ligands.

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated for their antagonistic activity at the serotonin-3 (5-HT3) receptor. nih.gov The in vitro binding affinity was assessed, along with in vivo efficacy in antagonizing the von Bezold-Jarisch reflex in rats. nih.gov

The SAR studies revealed several key features for potent 5-HT3 receptor antagonism. Derivatives containing a 1-azabicyclo[2.2.2]oct-3-yl moiety were more potent than their 8-methyl-8-azabicyclo[3.2.1]oct-3-yl counterparts. nih.gov The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring significantly increased activity, with the order of potency being dimethyl > monomethyl > dihydro. nih.gov Stereochemistry also played a crucial role; compounds with an (S)-1-azabicyclo[2.2.2]octan-3-yl moiety and a (2S)-methyl group on the dihydrobenzofuran ring showed enhanced pharmacological activity. nih.gov One of the most potent compounds identified, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, exhibited a very high affinity for the 5-HT3 receptor with a Ki of 0.055 nM. nih.gov

Table 3: 5-HT3 Receptor Antagonistic Activity of a Key 2,3-Dihydrobenzofuran-7-carboxamide Derivative

| Compound | Structure | In Vitro Affinity (Ki, nM) | In Vivo Potency (ED50, µg/kg i.v.) |

|---|

| 24 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride | 0.055 | 0.18 |

In an effort to develop potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized. These compounds, bearing an asymmetric carbon atom, were found to be potent and selective CB2 agonists.

The research employed a multidisciplinary approach that included ligand-steered modeling to predict the binding mode of these compounds. For the most selective compound, enantiomeric separation was performed, and it was determined that the (S)-enantiomer was the active one. This highlights the stereospecificity of the interaction with the CB2 receptor. Several compounds from this series were identified as highly potent at the CB2 receptor.

Comprehensive Review of this compound: Current Research and Future Directions

A Note on the Availability of Scientific Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the compound This compound corresponding to the detailed structure-activity relationship (SAR) and mechanistic investigations requested. The inquiries into its specific effects on antiproliferative and apoptosis-inducing mechanisms, modulation of protein aggregation, anti-inflammatory and antimicrobial activities, and osteoblast differentiation did not yield any studies focused on this exact molecule.

While the broader class of compounds, namely benzofuran and dihydrobenzofuran derivatives, has been the subject of extensive research for various therapeutic applications, the specific carbothioamide derivative at the 7-position of the 2,3-dihydro-1-benzofuran ring system does not appear in the current body of published research under the specified biological contexts.

Scientific investigation into novel chemical entities is a progressive endeavor. The absence of data for "this compound" signifies a gap in the current research landscape. The biological activities of related benzofuran carboxamides and other derivatives suggest that this compound could potentially possess interesting pharmacological properties, marking it as a candidate for future synthesis and biological evaluation.

Therefore, this article cannot be generated as requested due to the lack of specific, scientifically validated information for the subject compound. Researchers interested in this area are encouraged to consider the synthesis and investigation of "this compound" to explore its potential therapeutic value.

Potential Applications and Future Research Directions

Role in Medicinal Chemistry: Design and Optimization of Lead Compounds for Specific Biological Targets

The 2,3-dihydrobenzofuran (B1216630) scaffold has proven to be a highly valuable pharmacophore in drug discovery, particularly its 7-carboxamide derivatives, which are closely related to the title carbothioamide. A prime example is the structure-based design of inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. acs.orgnih.gov

Initial lead discovery identified 2,3-dihydrobenzofuran-7-carboxamide (B140375) (DHBF-7-carboxamide) as a PARP-1 inhibitor with a moderate inhibitory concentration (IC50) of 9.45 μM. acs.orgnih.govresearchgate.net This finding established the scaffold as a viable starting point for lead optimization. Subsequent research focused on modifying this core to improve potency and selectivity. Key findings from these optimization studies, which provide a roadmap for the potential development of carbothioamide analogs, include:

Substitution at the 5-position: Introducing a fluorine atom at the 5-position of the benzofuran (B130515) ring resulted in a nearly five-fold increase in potency (IC50 = 2.12 μM), demonstrating the sensitivity of the scaffold to electronic modifications. acs.org

Modification of the Dihydrofuran Ring: An alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was designed to allow for more synthetically feasible modifications. nih.gov The electrophilic 2-position of this new scaffold became a key point for diversification. acs.orgacs.org

Introduction of Benzylidene Groups: Adding substituted benzylidene groups at the 2-position of the 3-one core led to a dramatic increase in potency. The 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in potency (IC50 = 0.531 μM). nih.govresearchgate.net

Addition of Heterocycles: Attaching various heterocycles to the benzylidene moiety further enhanced PARP-1 inhibition, with IC50 values dropping into the nanomolar range (from 0.718 to 0.079 μM). nih.govresearchgate.net One such compound also demonstrated selective cytotoxicity in BRCA2-deficient cells, a key characteristic for targeted cancer therapy. nih.gov

These detailed structure-activity relationship (SAR) studies, supported by crystal structures of inhibitors bound to the PARP-1 active site, provide a strong foundation for the rational design of 2,3-Dihydro-1-benzofuran-7-carbothioamide-based inhibitors. nih.gov The replacement of the carboxamide's oxygen with sulfur to form a carbothioamide can alter hydrogen bonding capabilities, lipophilicity, and metabolic stability, potentially offering a new avenue for optimizing lead compounds against PARP-1 or other biological targets.

| Compound | Core Structure | Key Substituents | PARP-1 IC50 (μM) | Reference |

|---|---|---|---|---|

| Lead Compound 3 | DHBF-7-carboxamide | None | 9.45 | nih.gov |

| Compound 20 | DHBF-7-carboxamide | 5-Fluoro | 2.12 | acs.org |

| Compound 36 | DHBF-3-one-7-carboxamide | None | 16.2 | nih.gov |

| Compound 58 | DHBF-3-one-7-carboxamide | 2-(3',4'-dihydroxybenzylidene) | 0.531 | nih.gov |

| Compound 66 | DHBF-3-one-7-carboxamide | 2-(benzylidene) with heterocycle | 0.079 - 0.718 | nih.gov |

Utility as Intermediates in Complex Organic Synthesis

The 2,3-dihydrobenzofuran nucleus is a pivotal precursor for constructing complex organic frameworks and natural products. nih.govcnr.it Its value as a synthetic intermediate stems from the numerous and versatile methods developed for its construction, which could be adapted for the synthesis of this compound. These synthetic strategies often rely on transition-metal catalysis or the generation of reactive intermediates. nih.gov

Prominent synthetic approaches include:

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, copper, and nickel have been extensively used to construct the dihydrobenzofuran ring. nih.govorganic-chemistry.org For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with dienes provides an efficient route to the scaffold. organic-chemistry.org

ortho-Quinone Methide (o-QM) Intermediates: A powerful one-pot method involves the in-situ generation of o-QM intermediates. acs.org These reactive species can undergo Michael addition with a variety of nucleophiles, followed by an intramolecular cyclization to yield 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.orgacs.org This method has significant potential for applications in drug discovery due to its flexibility. organic-chemistry.orgacs.org

Photocatalytic Methods: Representing a greener approach, visible light-promoted reactions have emerged for the preparation of the scaffold. researchgate.netingentaconnect.com These methods proceed under mild conditions, generate radicals efficiently, and offer better tolerance for various functional groups. researchgate.netingentaconnect.com

The availability of these diverse synthetic routes underscores the utility of the 2,3-dihydrobenzofuran scaffold as a versatile building block. researchgate.net These established protocols provide a strong starting point for the efficient synthesis of a library of this compound derivatives for further investigation.

Emerging Applications in Materials Science and Functional Materials Development

While the primary focus of research on the 2,3-dihydrobenzofuran scaffold has been medicinal, the broader benzofuran class of compounds has shown promise in materials science. Benzofuran derivatives have been utilized in the synthesis of polymers such as polyamides and polyesters, as well as in the development of industrial dyes. nih.gov

More advanced applications include their use in organic electronics. Thiophene-substituted benzofuran derivatives have been investigated for the construction of organic photovoltaics and field-effect transistors. nih.govacs.org Given these precedents, the 2,3-dihydrobenzofuran scaffold, and specifically the sulfur-containing this compound, represents an unexplored but potentially valuable core for the development of novel functional materials. The carbothioamide moiety could influence molecular packing, electronic properties, and coordination with metal ions, opening avenues for new materials with unique optical or semiconductor properties.

Exploration of Catalytic Applications or Involvement in Catalytic Cycles

The synthesis of the 2,3-dihydrobenzofuran scaffold is heavily reliant on the use of transition metal catalysts, including those based on palladium, copper, rhodium, and nickel. acs.orgresearchgate.netthieme.de These catalysts are crucial for facilitating key bond-forming reactions such as C-H activation, intramolecular cyclizations, and nucleophilic additions that build the heterocyclic ring system. organic-chemistry.orgthieme.de

However, the direct application of 2,3-dihydrobenzofuran derivatives themselves as catalysts is a largely unexplored field. The specific structure of this compound, featuring a heterocyclic core and a sulfur-containing functional group, suggests potential for acting as a ligand for metal catalysts or even as an organocatalyst. The sulfur atom in the carbothioamide group could coordinate with metal centers, potentially influencing the selectivity and activity of catalytic cycles. Future research could investigate the potential of this scaffold to participate in or mediate catalytic transformations.

Identification of Unexplored Biological Targets and Novel Mechanistic Pathways

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. cnr.it While significant success has been achieved in developing derivatives as PARP-1 inhibitors, the full biological potential of this scaffold remains to be unlocked. nih.gov The broader class of benzofurans is known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. acs.org

This suggests that this compound and its derivatives are excellent candidates for screening against a diverse array of biological targets beyond PARP-1. High-throughput screening campaigns against different enzyme classes (e.g., kinases, proteases) or receptor families could uncover novel activities. The carbothioamide group, as a bioisostere of the well-studied carboxamide, may lead to unique binding interactions and novel mechanistic pathways, providing new starting points for drug discovery programs.

Development of Novel Analytical Probes and Chemical Tools Based on the Scaffold

A potent and selective inhibitor can often be converted into a valuable chemical tool for studying its biological target. Given the success in developing nanomolar inhibitors of PARP-1 based on the 2,3-dihydrobenzofuran-7-carboxamide scaffold, there is a clear opportunity to develop related analytical probes. nih.gov

A highly potent derivative of this compound could be chemically modified to create such a tool. For example, by attaching a fluorescent dye, a photoaffinity label, or a biotin (B1667282) tag, researchers could create a probe to visualize the subcellular localization of a target protein, identify its binding partners, or quantify its presence in biological samples. Such chemical tools would be invaluable for elucidating the fundamental biology of new targets identified for this scaffold.

Future Perspectives in Structure-Based Drug Design Initiatives

The development of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors serves as a textbook example of successful structure-based drug design. acs.orgnih.gov The acquisition of crystal structures showing the inhibitors bound within the NAD+ binding site of PARP-1 provided critical insights that guided the optimization process, allowing for the rational design of more potent compounds. acs.orgnih.gov

This success provides a clear blueprint for future drug design initiatives. The 2,3-dihydrobenzofuran scaffold is now an established, structurally validated starting point for targeting the nicotinamide-binding pocket of enzymes. nih.gov Future work can leverage this knowledge to design inhibitors against other members of the PARP family or other NAD+-dependent enzymes. nih.gov By obtaining crystal structures of this compound or its derivatives bound to new biological targets, researchers can apply the same iterative cycle of design, synthesis, and evaluation to develop novel, highly selective therapeutic agents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.